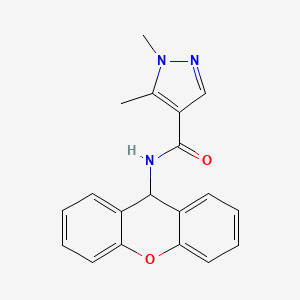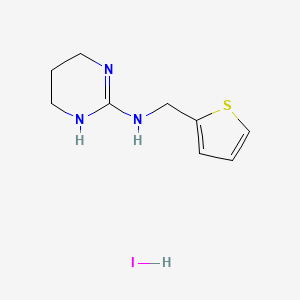![molecular formula C19H21FN2O2 B7573511 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one, also known as FPMP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. FPMP is a pyridone-based compound that has been found to have promising properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one exerts its effects by selectively inhibiting the activity of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one increases the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This mechanism of action has been found to be responsible for many of the effects of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one, including its ability to modulate the activity of various neurotransmitter systems.
Biochemical and Physiological Effects:
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to have a number of biochemical and physiological effects. One of the most notable effects of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one is its ability to increase the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This effect has been found to be responsible for many of the effects of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one, including its ability to modulate the activity of various neurotransmitter systems. Additionally, 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to have potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has a number of advantages and limitations for lab experiments. One of the main advantages of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one is its potency and selectivity as an inhibitor of the dopamine transporter (DAT). This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one is its potential toxicity, as it has been found to induce apoptosis in some cell types. Additionally, the synthesis of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one can be complex and time-consuming, which can limit its use in some lab settings.
将来の方向性
There are a number of future directions for the study of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one. One potential direction is the development of more potent and selective inhibitors of the dopamine transporter (DAT) based on the structure of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one. Additionally, the potential anticancer properties of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one warrant further investigation, as it may have applications in the development of new cancer therapies. Finally, the effects of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one on other neurotransmitter systems, such as norepinephrine and serotonin, should be further studied to better understand its potential applications in the treatment of various neurological disorders.
合成法
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one can be synthesized through a multistep process involving the reaction of piperidine, 4-fluorobenzyl chloride, and 2-acetylpyridine. The first step involves the reaction of piperidine with 4-fluorobenzyl chloride to produce 4-(4-fluorobenzyl)piperidine. The second step involves the reaction of 4-(4-fluorobenzyl)piperidine with 2-acetylpyridine to produce 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one. This synthesis method has been optimized to produce high yields of pure 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one.
科学的研究の応用
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to have potential applications in various fields of scientific research. One of the most promising applications of 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one is in the field of neuroscience. 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to be a potent and selective inhibitor of the dopamine transporter (DAT), which is an important target for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has also been found to have potential applications in the field of pharmacology, as it has been shown to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and serotonin. Additionally, 4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one has been found to have potential applications in the field of medicinal chemistry, as it has been shown to have promising anticancer properties.
特性
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-21-9-8-16(13-18(21)23)19(24)22-10-6-15(7-11-22)12-14-2-4-17(20)5-3-14/h2-5,8-9,13,15H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWRUMCRVRBXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)

![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)
![5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
![7-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573493.png)
![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)

![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)